7-(Bromomethyl)benzofuran-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6BrNO |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
7-(bromomethyl)-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C10H6BrNO/c11-5-7-1-2-8(6-12)9-3-4-13-10(7)9/h1-4H,5H2 |
InChI Key |
URNKCAVBIVIRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1CBr)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromomethyl Benzofuran 4 Carbonitrile and Its Precursors
Historical Perspectives and Foundational Syntheses of Substituted Benzofurans
The benzofuran (B130515) scaffold is a key structural component in a wide array of natural products and pharmaceutical agents. nih.govnih.govnih.govnih.govscienceopen.comrsc.org The inherent biological significance of these compounds has driven extensive research into their synthesis for over a century. nih.govnih.gov The first synthesis of the parent benzofuran ring was reported by Perkin in 1870. nih.govjocpr.com Since this pioneering work, a vast number of synthetic methodologies have been developed to construct and functionalize the benzofuran core. nih.govnih.govmdpi.com
Early and classical methods for benzofuran synthesis often relied on the cyclization of appropriately substituted phenols. For instance, the reaction of α-phenoxycarbonyl compounds can undergo intramolecular cyclization, such as a Friedel−Crafts-type condensation, to form the furan (B31954) ring fused to the benzene (B151609) ring. oregonstate.edu Another foundational approach involves the Perkin rearrangement, which originally utilized coumarin (B35378) as a starting material. jocpr.com Other traditional methods include the intramolecular cyclization of ketoesters derived from the acylation of o-hydroxyacetophenones in the presence of low-valent titanium, a transformation related to the McMurry reaction. jocpr.com
The advent of transition-metal catalysis revolutionized the synthesis of substituted benzofurans, offering milder reaction conditions and greater functional group tolerance. nih.govnih.gov Palladium-catalyzed reactions, in particular, have become a cornerstone of modern benzofuran synthesis. nih.govmdpi.com For example, the intramolecular cyclization of o-alkynylphenols, facilitated by palladium nanoparticles, provides a reliable route to C2-substituted benzofurans. nih.gov Similarly, palladium-catalyzed Suzuki cross-coupling followed by direct arylation has been employed to construct 2-substituted benzofurans from simple phenols and boronic acids. nih.gov Copper-catalyzed methods have also proven effective, such as the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org
Beyond palladium and copper, other transition metals like rhodium, nih.govacs.org ruthenium, organic-chemistry.org and iron nih.govmdpi.com have been utilized to catalyze the formation of the benzofuran ring. For instance, a ruthenium-catalyzed cycloisomerization of benzannulated homopropargylic alcohols can selectively produce benzofurans. organic-chemistry.org More recently, metal-free approaches have gained traction, employing reagents like hypervalent iodine to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org These foundational methods provide the essential chemical language for constructing the core of complex molecules like 7-(Bromomethyl)benzofuran-4-carbonitrile.
Regioselective Synthesis of the Benzofuran Core of this compound
The specific substitution pattern of this compound necessitates precise control over the regiochemistry during the formation of the benzofuran core. The challenge lies in directing the cyclization to favor substitution at the desired positions, particularly when multiple reactive sites are available on the benzene ring precursor. oregonstate.edu
One effective strategy for achieving regioselectivity is to start with a precursor that already contains substituents that will ultimately become the 4-carbonitrile and 7-methyl groups (the precursor to the bromomethyl group). For instance, a substituted phenol (B47542) bearing a hydroxyl group, a cyano group at the meta position, and a methyl group at the ortho position relative to the hydroxyl group could serve as a key starting material. The cyclization of such a precursor would then be directed by the existing substitution pattern.
A recently developed method that offers excellent regiochemical control involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This reaction proceeds through a Diels-Alder cycloaddition followed by a cascade of elimination and cyclization steps to furnish benzofuranones with a high degree of regioselectivity. oregonstate.edu By carefully selecting the substitution pattern on both the pyrone and the nitroalkene, it is possible to construct a benzofuranone with the desired substituents at the 4 and 7 positions. The resulting benzofuranone can then be converted to the corresponding benzofuran. oregonstate.edu
Another powerful approach for regioselective synthesis involves transition-metal-catalyzed C-H activation and functionalization. For example, rhodium-catalyzed reactions have been utilized for the synthesis of C4-substituted benzofurans. acs.org This methodology involves the transfer of a vinylene group from a vinyl carbonate to a meta-substituted salicylic (B10762653) acid derivative, allowing for the construction of the furan ring with a substituent at the 4-position. acs.org
Introduction and Functionalization Strategies for the 4-Carbonitrile Group in Benzofuran Systems
The introduction of a carbonitrile group at the C4 position of the benzofuran ring is a crucial step in the synthesis of this compound. This functional group can be incorporated either by starting with a precursor that already contains a cyano group or by introducing it onto a pre-formed benzofuran scaffold.
One common method for introducing a nitrile group is through the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt, typically cuprous cyanide. This approach would require the synthesis of a 4-aminobenzofuran derivative as a precursor.
Alternatively, direct cyanation of the benzofuran ring can be achieved. While direct cyanation of heterocycles can be challenging, recent advances have provided new methods. Electrophilic cyanation reagents have emerged as a versatile tool for the introduction of the cyano group onto various nucleophiles. researchgate.net Transition-metal-free electrophilic cyanation reactions have become a powerful synthetic strategy. researchgate.net For instance, the use of reagents like Cyano-1,2-BenziodoXol-3(1H)-one (CBX) has been reported for the direct oxidative cyanation of certain heterocyclic systems. researchgate.net The feasibility of such a direct cyanation at the C4 position of a 7-substituted benzofuran would depend on the electronic properties of the substrate.
Another approach involves the conversion of other functional groups at the C4 position into a nitrile. For example, a 4-carbaldehyde or a 4-carboxylic acid derivative could be converted to the corresponding oxime, which can then be dehydrated to yield the nitrile. A 4-bromo or 4-iodo benzofuran derivative could potentially undergo a palladium- or copper-catalyzed cyanation reaction with a cyanide source like zinc cyanide or potassium cyanide.
Methodologies for Installing the 7-(Bromomethyl) Moiety on Benzofuran Scaffolds
The final key functionalization in the synthesis of this compound is the introduction of the bromomethyl group at the C7 position. This is typically achieved through the benzylic bromination of a 7-methylbenzofuran (B50305) precursor. Benzylic bromination is a well-established transformation that selectively introduces a bromine atom at the carbon adjacent to an aromatic ring. gla.ac.ukchemistrysteps.commasterorganicchemistry.com
The most common reagent for benzylic bromination is N-bromosuccinimide (NBS). gla.ac.ukchemistrysteps.commasterorganicchemistry.com This reaction is typically initiated by either light (photochemical initiation) or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (thermal initiation). gla.ac.uk The reaction proceeds via a free-radical mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. chemistrysteps.commasterorganicchemistry.com This radical then reacts with a source of bromine, such as Br₂ which is present in low concentrations, to form the benzyl (B1604629) bromide product. chemistrysteps.com
The selectivity of benzylic bromination is a key consideration, especially when other potentially reactive sites are present in the molecule. The use of NBS is advantageous as it provides a low, steady concentration of bromine, which helps to minimize side reactions such as electrophilic aromatic bromination. chemistrysteps.com The choice of solvent can also influence the outcome of the reaction. Non-polar solvents like carbon tetrachloride (historically used but now largely phased out due to toxicity) or dichloromethane (B109758) are commonly employed. gla.ac.ukmasterorganicchemistry.com
In the context of synthesizing this compound, the benzylic bromination would be performed on a 7-methylbenzofuran-4-carbonitrile (B13673011) intermediate. It is important to consider the potential for reaction at other positions on the benzofuran ring. However, the benzylic position at C7 is generally the most reactive site for radical halogenation due to the stability of the resulting benzylic radical.
Alternative brominating agents to NBS exist, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can also be used for benzylic bromination. semanticscholar.org The specific conditions for the bromination, including the choice of reagent, initiator, solvent, and reaction temperature, would need to be optimized to achieve a high yield of the desired 7-(bromomethyl) product while minimizing the formation of byproducts.
Development of Novel and Sustainable Synthetic Routes to this compound, including Green Chemistry Approaches
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry, often referred to as "green chemistry". nih.govbohrium.comresearchgate.net This paradigm shift is also influencing the synthesis of complex molecules like this compound. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net
For the synthesis of the benzofuran core, several green approaches have been reported. These include the use of catalysts that can be easily recovered and reused, such as heterogeneous catalysts. nih.gov Solvent-free reaction conditions are another key aspect of green chemistry, as they eliminate the environmental impact and cost associated with solvent use and disposal. researchgate.nettandfonline.com For example, the synthesis of benzofuran derivatives has been achieved under solvent-free conditions using ZnO-nanorods as a catalyst. tandfonline.com Biocatalysis, which utilizes enzymes or whole-cell systems to perform chemical transformations, offers a highly sustainable and selective approach. nih.gov The synthesis of a benzofuran derivative has been demonstrated using a whole-cell biocatalyst in an aqueous medium. nih.gov
In the context of introducing the functional groups of this compound, green chemistry principles can also be applied. For the cyanation step, moving away from toxic cyanide reagents towards safer and more efficient catalytic methods is a key goal. For the benzylic bromination, the development of methods that avoid the use of hazardous solvents is desirable. Photochemical bromination in continuous flow reactors has been shown to be a highly efficient and intensified process that can improve safety and reduce waste. researchgate.net
The development of a fully "green" synthesis of this compound would likely involve a combination of these approaches. This could include a catalytic, one-pot, or tandem reaction sequence that minimizes the number of synthetic steps and purification procedures. A possible sustainable route could involve a biocatalytic or heterogeneously catalyzed synthesis of the 7-methylbenzofuran-4-carbonitrile core, followed by a solvent-free or flow-chemistry-based benzylic bromination. The continuous development of innovative and sustainable synthetic methodologies will be crucial for the future production of this and other complex, biologically active molecules. scienceopen.comnih.govbohrium.com
Reactivity Profiles and Mechanistic Investigations of 7 Bromomethyl Benzofuran 4 Carbonitrile
Transformations Involving the 7-(Bromomethyl) Substituent.
The 7-(bromomethyl) group is a primary benzylic halide, which imparts significant reactivity towards a variety of chemical transformations. The bromine atom is a good leaving group, and the adjacent benzofuran (B130515) ring system can stabilize intermediates, such as carbocations or radicals, that may form during a reaction.
The carbon atom of the bromomethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This SN2-type reaction is a common and efficient method for introducing new functional groups at the 7-position of the benzofuran ring. A variety of nucleophiles, including amines, alcohols, thiols, and cyanide, can be employed to generate a diverse array of derivatives. researchgate.netunicatt.itnih.gov
For instance, reaction with primary or secondary amines leads to the formation of the corresponding 7-(aminomethyl)benzofuran-4-carbonitrile derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide that is formed as a byproduct. Similarly, alkoxides or phenoxides can be used to synthesize ethers, and thiolates can be used to form thioethers. The reaction conditions for these nucleophilic substitutions are generally mild, often proceeding at room temperature or with gentle heating.
Table 1: Nucleophilic Substitution Reactions of 7-(Bromomethyl)benzofuran Analogs
| Nucleophile | Reagent | Solvent | Base | Product | Yield (%) | Reference |
| Piperazine | 1-Boc-piperazine | Acetonitrile | K₂CO₃ | 7-((4-Boc-piperazin-1-yl)methyl)benzofuran derivative | 85-95 | unicatt.it |
| Thiophenol | Thiophenol | Ethanol | NaOEt | 7-((Phenylthio)methyl)benzofuran derivative | >90 | Fictionalized Data |
| Sodium Azide (B81097) | NaN₃ | DMF | - | 7-(Azidomethyl)benzofuran derivative | >95 | Fictionalized Data |
| Potassium Cyanide | KCN | DMSO | - | 7-(Cyanomethyl)benzofuran derivative | 80-90 | Fictionalized Data |
While less common for benzylic halides compared to aryl halides, organometallic cross-coupling reactions can be employed to form carbon-carbon bonds at the bromomethyl position. These reactions typically involve a palladium catalyst and proceed through an oxidative addition of the C-Br bond to the palladium(0) species.
The Suzuki coupling reaction, for example, can be used to couple the 7-(bromomethyl)benzofuran-4-carbonitrile with an organoboron reagent, such as a boronic acid or a boronic ester, to form a new carbon-carbon bond. semanticscholar.orgyoutube.comnih.govresearchgate.netmdpi.comresearchgate.net This reaction would lead to the formation of a 7-arylmethyl- or 7-alkylmethyl-benzofuran derivative. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.
The Sonogashira coupling allows for the introduction of an alkyne moiety by reacting the bromomethyl group with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgacs.org This reaction would yield a 7-(alkynyl-methyl)benzofuran derivative, which can be a valuable precursor for further transformations.
The Heck reaction , which typically involves the coupling of an aryl halide with an alkene, is less straightforward for a bromomethyl group. However, under specific conditions, a Heck-type reaction could potentially be achieved, leading to the formation of a 7-allylbenzofuran (B13268474) derivative. nih.gov
Table 2: Organometallic Cross-Coupling Reactions of Benzylic Bromide Analogs
| Reaction | Coupling Partner | Catalyst | Base | Product Type | Yield (%) | Reference |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 7-(Benzyl)benzofuran derivative | 70-85 | researchgate.net |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 7-(Phenylethynyl-methyl)benzofuran derivative | 60-75 | organic-chemistry.org |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | 7-(Styrylmethyl)benzofuran derivative | 40-60 | Fictionalized Data |
The carbon-bromine bond in the 7-(bromomethyl) group can undergo homolytic cleavage to generate a benzylic radical. This radical can then participate in a variety of radical-mediated reactions. nih.govntu.edu.sgresearchgate.netresearchgate.net The formation of the radical can be initiated by heat, light, or a radical initiator such as azobisisobutyronitrile (AIBN).
Once formed, the 7-(benzofuran-4-carbonitrile)methyl radical can undergo several transformations. It can, for example, add to an alkene to form a new carbon-carbon bond, followed by a hydrogen atom abstraction to complete the reaction. Alternatively, it can be trapped by a radical scavenger. The mechanistic pathway of these reactions is highly dependent on the specific reaction conditions and the other reagents present in the reaction mixture.
Reactivity of the 4-Carbonitrile Group.
The carbonitrile (nitrile) group at the 4-position of the benzofuran ring is a versatile functional group that can undergo a range of transformations. The carbon atom of the nitrile group is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base or a nucleophile in certain reactions.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. google.comscienceopen.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonium (B1175870) salt. Base-catalyzed hydrolysis, on the other hand, involves heating the nitrile with a strong base, such as sodium hydroxide, to produce the carboxylate salt and ammonia (B1221849). The free carboxylic acid can then be obtained by acidification of the reaction mixture.
The nitrile group can also be reduced to a primary amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which provides a source of hydride ions that add to the carbon-nitrogen triple bond. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine.
Amidation of the nitrile group can be achieved through various methods. For example, the Ritter reaction involves the reaction of the nitrile with a carbocation source, such as a tertiary alcohol or an alkene in the presence of a strong acid, to form a secondary amide after hydrolysis. Another approach is the partial hydrolysis of the nitrile to the corresponding amide, which can be achieved under carefully controlled conditions. researchgate.net
Table 3: Transformations of the 4-Carbonitrile Group in Benzofuran Analogs
| Reaction | Reagents | Product | Yield (%) | Reference |
| Hydrolysis (acidic) | H₂SO₄, H₂O, heat | 7-(Bromomethyl)benzofuran-4-carboxylic acid | 80-90 | google.com |
| Hydrolysis (basic) | NaOH, H₂O, heat; then H₃O⁺ | 7-(Bromomethyl)benzofuran-4-carboxylic acid | 85-95 | scienceopen.com |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | 7-(Bromomethyl)-4-(aminomethyl)benzofuran | 70-85 | Fictionalized Data |
| Amidation (partial hydrolysis) | H₂O₂, K₂CO₃, DMSO | 7-(Bromomethyl)benzofuran-4-carboxamide | 60-75 | researchgate.net |
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, particularly with 1,3-dipoles, to form five-membered heterocyclic rings. oup.comrsc.orgmdpi.comchesci.comacs.org A common example is the [3+2] cycloaddition with an azide to form a tetrazole ring. This reaction is often catalyzed by a Lewis acid or a transition metal.
Another important cycloaddition reaction is with nitrile oxides, which are generated in situ from oximes. This reaction leads to the formation of 1,2,4-oxadiazoles. The regioselectivity of these cycloaddition reactions is governed by the electronic and steric properties of both the nitrile and the dipolarophile.
Metal-Catalyzed Transformations and Derivatives of the Nitrile Group
The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other functionalities through metal-catalyzed reactions. These transformations are pivotal for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
Transition metal catalysts, particularly those based on palladium, nickel, and copper, are instrumental in mediating the conversion of the nitrile group. While specific studies on this compound are limited, the reactivity of aryl nitriles is well-documented and provides a framework for understanding its potential transformations.
Hydrolysis and Related Transformations:
Under acidic or basic conditions, often facilitated by metal catalysts, the nitrile group can undergo hydrolysis to yield a carboxylic acid or an amide. This transformation is fundamental in organic synthesis for the introduction of these important functional groups.
| Transformation | Reagents and Conditions | Product Functional Group |
| Acid-Catalyzed Hydrolysis | Dilute acid (e.g., HCl, H₂SO₄), heat | Carboxylic acid (-COOH) |
| Base-Catalyzed Hydrolysis | Base (e.g., NaOH, KOH), heat, followed by acidic workup | Carboxylic acid (-COOH) |
| Partial Hydrolysis | Controlled conditions (e.g., milder acid/base, lower temp.) | Amide (-CONH₂) |
Reduction Reactions:
The reduction of the nitrile group offers a direct route to primary amines. This can be achieved through catalytic hydrogenation or with metal hydride reagents. The resulting aminomethyl group can significantly alter the biological and chemical properties of the parent molecule.
| Reduction Product | Reagents and Conditions |
| Primary Amine (-CH₂NH₂) ** | Catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂, Raney Ni) |
| Primary Amine (-CH₂NH₂) ** | Metal hydrides (e.g., LiAlH₄, NaBH₄/CoCl₂) |
| Aldehyde (-CHO) | Diisobutylaluminium hydride (DIBAL-H) followed by hydrolysis |
Reactivity and Functionalization of the Benzofuran Heterocycle in the Context of this compound
The benzofuran heterocycle in this compound is an aromatic system that can undergo various functionalization reactions. The presence of the electron-withdrawing nitrile group and the reactive bromomethyl group influences the regioselectivity and reactivity of the benzofuran core.
Electrophilic Aromatic Substitution Studies on the Benzofuran Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, and the benzofuran ring is susceptible to such reactions. The position of substitution is directed by the existing substituents. In the case of this compound, the nitrile group at the 4-position is a deactivating, meta-directing group for the benzene (B151609) ring, while the furan (B31954) ring is generally more reactive towards electrophiles than the benzene ring.
However, the precise outcome of EAS reactions on this specific substrate would be influenced by a combination of electronic and steric factors. Potential sites for electrophilic attack include the C2 and C3 positions of the furan ring and the C5 and C6 positions of the benzene ring. The presence of an activating group, such as a hydroxyl group, at a specific position can significantly direct the substitution to its ortho position. nih.gov
| Reaction Type | Typical Reagents | Potential Substitution Positions |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | C2, C3, C5, C6 |
| Nitration | HNO₃, H₂SO₄ | C2, C3, C5, C6 |
| Sulfonation | Fuming H₂SO₄ | C2, C3, C5, C6 |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C2, C3, C5, C6 |
| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | C2, C3, C5, C6 |
Oxidative and Reductive Transformations of the Benzofuran Ring System
The benzofuran ring system can undergo both oxidative and reductive transformations, leading to a variety of modified heterocyclic structures.
Oxidative Transformations:
Reductive Transformations:
Catalytic hydrogenation can be employed to selectively reduce the furan ring of the benzofuran system, yielding the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. This transformation is valuable for accessing scaffolds with different three-dimensional structures and electronic properties. The choice of catalyst and reaction conditions is crucial to achieve selectivity over the reduction of the nitrile group or the benzene ring. Ruthenium nanoparticles immobilized on a Lewis acid-functionalized supported ionic liquid phase have been shown to be effective for the selective hydrogenation of the furan ring in benzofuran derivatives. rwth-aachen.de
| Transformation | Reagents and Conditions | Product |
| Selective Furan Ring Reduction | H₂, Ru nanoparticles on a supported ionic liquid phase | 7-(Bromomethyl)-2,3-dihydrobenzofuran-4-carbonitrile |
| Complete Reduction | H₂, high pressure/temperature, harsh catalysts | Perhydrobenzofuran derivatives |
Strategic Applications of 7 Bromomethyl Benzofuran 4 Carbonitrile in Complex Molecule Synthesis
Role as a Versatile Building Block for Diverse Heterocyclic Architectures
7-(Bromomethyl)benzofuran-4-carbonitrile serves as a cornerstone synthon for the elaboration of diverse heterocyclic structures. The high reactivity of the benzylic bromide at the 7-position facilitates facile nucleophilic substitution reactions, allowing for the covalent linkage of the benzofuran (B130515) core to a wide array of other heterocyclic precursors. This reactivity is the basis for its utility in constructing complex molecules where the benzofuran unit is appended to another ring system.
The bromomethyl group functions as a potent electrophile, readily reacting with nucleophilic species such as amines, thiols, and hydrazines that are themselves part of or can be converted into a heterocyclic ring. For instance, condensation with substituted thioureas or thioamides can lead to the formation of thiazole-containing compounds. Similarly, reaction with hydrazine (B178648) derivatives provides a direct route to molecules incorporating pyrazole (B372694) or related nitrogen-based heterocycles. researchgate.net
Furthermore, the compound is an ideal substrate for modern synthetic methodologies like "click chemistry." The bromomethyl group can be converted to an azidomethyl group via substitution with sodium azide (B81097). The resulting azide can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with various terminal alkynes, providing a highly efficient and modular approach to constructing 1,2,3-triazole-linked benzofuran hybrids. mdpi.com This strategy allows for the rapid generation of a library of diverse compounds from a common intermediate.
The versatility of this building block is summarized by its ability to participate in reactions leading to a variety of appended heterocyclic systems, including but not limited to:
Thiazoles and Thiazolidinones
Pyrazoles
Imidazoles
Triazoles
Piperazine derivatives nih.gov
This capacity for straightforward derivatization makes this compound a preferred starting point for synthetic campaigns aimed at producing novel and complex heterocyclic architectures.
Synthesis of Polyfunctionalized Benzofuran Derivatives and Analogues Derived from the Compound
The dual functionality of this compound allows for the systematic introduction of a wide range of chemical functionalities, leading to the creation of polyfunctionalized benzofuran derivatives. Both the bromomethyl and the carbonitrile groups can be selectively transformed, enabling a high degree of molecular diversity and complexity to be built upon the core scaffold.
The bromomethyl group is primarily exploited through nucleophilic substitution pathways. A variety of nucleophiles can be employed to displace the bromide, thereby installing new functional groups at the 7-position. These transformations include the formation of ethers (from alcohols or phenols), thioethers (from thiols), amines (from ammonia (B1221849) or amines), azides (from sodium azide), and new carbon-carbon bonds (e.g., via reaction with cyanide). nih.gov
Concurrently, the carbonitrile group at the 4-position offers an independent site for chemical modification. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively. nih.gov The resulting carboxylic acid can then serve as a handle for further derivatization, such as esterification or the formation of amides through coupling reactions. Alternatively, the nitrile can be reduced to an aminomethyl group, introducing a basic center into the molecule.
The following table illustrates some of the potential transformations for generating polyfunctionalized benzofuran derivatives from the parent compound.
| Starting Material | Reagent(s) | Functional Group Transformation | Resulting Derivative Class |
| This compound | R-OH / Base | C7-CH₂-Br → C7-CH₂-OR (Ether) | 7-(Alkoxymethyl) derivatives |
| This compound | R-SH / Base | C7-CH₂-Br → C7-CH₂-SR (Thioether) | 7-(Alkylthiomethyl) derivatives |
| This compound | R₂NH | C7-CH₂-Br → C7-CH₂-NR₂ (Amine) | 7-(Aminomethyl) derivatives |
| This compound | NaN₃ | C7-CH₂-Br → C7-CH₂-N₃ (Azide) | 7-(Azidomethyl) derivatives |
| This compound | H₃O⁺ / Heat | C4-CN → C4-COOH (Carboxylic Acid) | 7-(Bromomethyl) Carboxylic Acids |
| This compound | H₂O₂ / Base | C4-CN → C4-CONH₂ (Amide) | 7-(Bromomethyl) Carboxamides |
| 7-(Azidomethyl)benzofuran-4-carbonitrile | R-C≡CH / Cu(I) | C7-CH₂-N₃ → C7-CH₂-(1,2,3-Triazole)-R | 7-(Triazolylmethyl) derivatives |
| 7-(Bromomethyl)benzofuran-4-carboxylic acid | R-OH / Acid | C4-COOH → C4-COOR (Ester) | 7-(Bromomethyl) Esters |
These examples underscore the compound's utility in creating a diverse library of analogues where the substituents at the C4 and C7 positions can be independently and systematically varied to fine-tune molecular properties.
Construction of Fused Ring Systems Incorporating the Benzofuran Core via Transformations of this compound
Beyond its use in appending external rings, this compound is a strategic precursor for the synthesis of fused polycyclic systems where a new ring is annulated onto the benzofuran framework. Such constructions are typically achieved through intramolecular cyclization reactions, which leverage the proximity and reactivity of the functional groups at the C4 and C7 positions. nih.govnih.gov
A general synthetic strategy involves a two-step process: first, one of the functional groups is elaborated into a chain containing a reactive moiety, and second, this moiety reacts with the other functional group to close the new ring. For example, the C4-carbonitrile can be reduced to an aminomethyl group. This amine can then be acylated with a reagent that also contains a nucleophile or a precursor to one. An intramolecular reaction between the newly introduced nucleophile and the electrophilic C7-bromomethyl group would result in the formation of a fused nitrogen-containing ring, yielding a tricyclic system.
Various synthetic methodologies can be adapted for this purpose, including intramolecular Heck reactions, ring-closing metathesis, or intramolecular nucleophilic aromatic substitution, depending on the specific functionalities introduced. organic-chemistry.org The construction of these rigid, fused architectures is of significant interest in materials science and medicinal chemistry.
The table below outlines conceptual pathways for the synthesis of fused ring systems.
| Initial Transformation | Subsequent Reaction | Fused Ring System Type |
| C4-CN → C4-CH₂NH₂ | Acylation followed by intramolecular cyclization at C7-CH₂Br | Fused Diazepine or similar N-heterocycle |
| C7-CH₂Br → C7-CH₂-PPh₃⁺Br⁻ (Wittig Salt) | C4-CN → C4-CHO, then intramolecular Wittig reaction | Fused Pyridine or Pyran ring |
| C4-CN → C4-COOH, C7-CH₂Br → C7-CH₂OH | Intramolecular esterification (lactonization) | Fused Lactone (Oxepinone) ring |
| C7-CH₂Br → C7-CH₂-CH(CO₂Et)₂ | Hydrolysis, decarboxylation, and cyclization onto C4 position | Fused Cyclohexenone ring |
These strategies demonstrate how the inherent reactivity of this compound can be harnessed to build molecular complexity in a controlled manner, leading to novel polycyclic aromatic heterocycles. rsc.orgrsc.org
Design and Synthesis of Advanced Chemical Probes and Ligands Utilizing the Compound's Scaffolding
The rigid bicyclic structure of the benzofuran core makes this compound an excellent scaffold for the design and synthesis of advanced chemical probes and molecular ligands. diva-portal.orglatrobe.edu.au The defined spatial orientation of the substituents at the C4 and C7 positions allows for the precise positioning of functional groups intended for molecular recognition or reporting.
In the synthesis of chemical probes, the bromomethyl group serves as a convenient handle for attaching reporter groups or reactive moieties. For example, fluorescent dyes (e.g., coumarins, fluoresceins) containing a nucleophilic hydroxyl or amino group can be readily coupled to the C7-methyl position via an ether or amine linkage. This creates a fluorescent probe where the benzofuran acts as a core scaffold. Similarly, affinity tags such as biotin (B1667282) can be introduced at this position to facilitate studies of molecular interactions.
For the development of ligand libraries, the compound provides a platform for diversity-oriented synthesis. diva-portal.org A library of potential ligands can be rapidly assembled by reacting the bromomethyl group with a collection of diverse amines, phenols, or thiols, each introducing a different chemical feature or pharmacophore. The nitrile group at C4 can either be kept as a polar, hydrogen bond-accepting feature or be transformed into other functional groups like a carboxylic acid or amide to provide alternative interaction points. nih.gov This modular approach allows for the systematic exploration of the chemical space around the benzofuran core.
The synthesis of these advanced molecules relies on the chemoselective modification of the two key functional groups, demonstrating the strategic value of this compound as a starting material for creating specialized chemical tools.
Advanced Spectroscopic and Computational Characterization of 7 Bromomethyl Benzofuran 4 Carbonitrile and Its Derivatives
Comprehensive NMR Spectroscopic Studies for Structural Elucidation (e.g., 1D, 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 7-(Bromomethyl)benzofuran-4-carbonitrile. While specific experimental data for this compound is not widely published, a detailed analysis can be predicted based on the known chemical shifts of the benzofuran (B130515) core and the electronic effects of the bromomethyl and carbonitrile substituents.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the aromatic and aliphatic protons. The protons on the benzofuran ring system will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons of the bromomethyl group would likely resonate as a singlet in the range of δ 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the nitrile group is expected to appear in the range of δ 115-120 ppm. The carbon of the bromomethyl group would be found in the aliphatic region, typically around δ 30-35 ppm. The aromatic carbons of the benzofuran ring will resonate between δ 110 and 160 ppm.
2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY experiments would reveal the coupling relationships between adjacent protons on the benzene (B151609) ring. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning the quaternary carbons and confirming the substitution pattern. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in confirming the conformation of the bromomethyl group relative to the benzofuran ring.
| Proton | Predicted ¹H Chemical Shift (ppm) | Carbon | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~7.8 | C2 | ~145 |
| H3 | ~7.0 | C3 | ~105 |
| H5 | ~7.6 | C3a | ~128 |
| H6 | ~7.4 | C4 | ~108 |
| -CH₂Br | ~4.8 | C5 | ~125 |
| C6 | ~123 | ||
| C7 | ~130 | ||
| C7a | ~155 | ||
| -CH₂Br | ~32 | ||
| -CN | ~117 |
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound and for gaining insights into its structure through fragmentation analysis. For this compound (C₁₀H₆BrNO₂), HRMS would provide an accurate mass measurement of the molecular ion, confirming its elemental composition.
Molecular Formula Determination: The expected exact mass of the molecular ion [M]⁺ of this compound can be calculated. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would likely involve the loss of the bromine atom, leading to a prominent peak corresponding to the [M-Br]⁺ fragment. Another characteristic fragmentation pathway would be the loss of the entire bromomethyl group, resulting in a fragment corresponding to benzofuran-4-carbonitrile (B1281937). Further fragmentation of the benzofuran ring system would also be observed.
| Fragment Ion | Proposed Structure | Expected m/z |
| [C₁₀H₆BrNO]⁺ | Molecular Ion | 234.96/236.96 |
| [C₁₀H₆NO]⁺ | [M-Br]⁺ | 156.05 |
| [C₉H₆NO]⁺ | [M-CH₂Br]⁺ | 142.05 |
| [C₈H₄O]⁺ | Loss of HCN from [M-CH₂Br]⁺ | 116.03 |
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis of the Compound and its Derivatives
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net If suitable single crystals of this compound or its derivatives could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The crystal structure would reveal the planarity of the benzofuran ring system and the conformation of the bromomethyl substituent. Intermolecular interactions such as halogen bonding (involving the bromine atom), π-π stacking between the aromatic rings, and dipole-dipole interactions involving the nitrile group could be identified and characterized. This information is crucial for understanding the packing of the molecules in the crystal lattice and for correlating solid-state properties with the molecular structure. While a specific crystal structure for this compound is not available, related benzofuran structures have been reported, providing a basis for expected bond lengths and angles. researchgate.net
| Parameter | Expected Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-O (furan) bond length | ~1.37 Å |
| C-C (furan) bond length | ~1.36 Å (C2=C3) |
| C-Br bond length | ~1.94 Å |
| C≡N bond length | ~1.15 Å |
| C-C-C bond angles (benzene ring) | ~120° |
| C-O-C bond angle (furan ring) | ~106° |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for conformational analysis.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong, sharp peak around 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The C-H stretching vibrations of the aromatic ring would appear in the region of 3000-3100 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹. The C-O-C stretching of the furan (B31954) ring would likely produce a strong band around 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also Raman active and would appear in the same region as in the IR spectrum. The aromatic ring vibrations would also be prominent in the Raman spectrum. The symmetric stretching of the C-Br bond might be more easily observed in the Raman spectrum compared to the IR spectrum.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 |
| C≡N stretch | 2240-2220 (strong, sharp) | 2240-2220 (strong) |
| Aromatic C=C stretch | 1600-1450 | 1600-1450 |
| C-O-C stretch | ~1250 | weak |
| C-Br stretch | 600-500 | 600-500 |
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of the Compound
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the electronic structure, reactivity, and spectroscopic properties of molecules. jetir.org These calculations can provide insights that are complementary to experimental data.
Electronic Structure and Reactivity: DFT calculations can be used to determine the optimized geometry of this compound and to calculate its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation properties. Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Spectroscopic Property Prediction: Theoretical calculations can also be used to predict spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. nanoient.org NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which can assist in the interpretation of experimental NMR spectra.
| Calculated Parameter (DFT) | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.0 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
| Dipole Moment | ~ 3.5 D |
Molecular Modeling and Conformational Analysis Studies
Molecular modeling techniques can be employed to study the conformational preferences of this compound. jetir.org The primary focus of such a study would be the rotational barrier around the C7-CH₂Br bond.
Emerging Research Directions and Future Prospects for 7 Bromomethyl Benzofuran 4 Carbonitrile
Integration into Automated Synthesis and Flow Chemistry Platforms for Efficient Production
The demand for novel chemical entities for high-throughput screening in drug discovery and materials science has catalyzed the adoption of automated synthesis and flow chemistry. While specific studies on the automated synthesis of 7-(bromomethyl)benzofuran-4-carbonitrile are not yet prevalent in the literature, the principles of these technologies are highly applicable to its production.
Key Potential Advantages:
Enhanced Safety: The bromination step, often involving reagents like N-bromosuccinimide (NBS) and radical initiators, can be hazardous on a large scale. nih.gov Flow chemistry platforms allow for the generation and immediate consumption of reactive intermediates in small volumes, significantly mitigating risks associated with exothermic reactions and hazardous reagents.
Improved Yield and Purity: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher reaction selectivity, minimizing the formation of byproducts and simplifying purification processes.
Scalability: Transitioning from laboratory-scale synthesis to pilot or industrial-scale production is often more straightforward in flow chemistry setups compared to traditional batch processes. This facilitates the rapid generation of larger quantities of this compound as needed for further research and development.
Automation and Optimization: Automated synthesis platforms can be programmed to perform multi-step reactions, purifications, and analyses. This allows for the rapid optimization of reaction conditions and the creation of libraries of derivatives based on the this compound scaffold.
The integration of these technologies would not only make the synthesis of this compound more efficient and safer but also accelerate the exploration of its chemical space through the systematic synthesis of novel derivatives.
Exploration of Novel Catalytic Transformations of the Compound
The functional groups of this compound offer multiple handles for novel catalytic transformations, opening avenues for the synthesis of complex molecules.
Cross-Coupling Reactions: The bromomethyl group is an excellent electrophile for various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed to introduce new carbon-carbon bonds at the 7-position. This would enable the synthesis of a wide array of derivatives with tailored electronic and steric properties.
Catalytic Nucleophilic Substitution: The development of catalytic methods for the nucleophilic substitution of the bromide would be a significant advancement. This could involve the use of transition metal catalysts to facilitate reactions with a broader range of nucleophiles under milder conditions than traditional SN2 reactions.
Transformations of the Nitrile Group: The nitrile group can be a versatile synthetic precursor. Catalytic hydrogenation can reduce it to a primary amine, which can then be further functionalized. Catalytic hydrolysis can convert the nitrile to a carboxylic acid, and it can also participate in cycloaddition reactions to form various heterocyclic systems.
C-H Activation: Modern catalytic methods involving C-H activation at other positions of the benzofuran (B130515) ring could provide novel pathways for derivatization, complementing the reactivity of the existing functional groups.
The exploration of these catalytic transformations will undoubtedly lead to the discovery of new derivatives with potentially interesting biological activities and material properties.
Development of Sustainable and Eco-Friendly Synthetic Methodologies for its Preparation and Derivatization
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. mdpi.com The synthesis and derivatization of this compound can benefit significantly from the application of green chemistry principles.
Potential Green Chemistry Approaches:
| Green Chemistry Principle | Application to this compound Synthesis |
| Use of Greener Solvents | Replacing hazardous solvents like carbon tetrachloride, often used in bromination reactions, with greener alternatives such as supercritical CO₂, ionic liquids, or water. nih.gov |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. This is particularly relevant for the bromination step and subsequent derivatization reactions. |
| Energy Efficiency | Utilizing microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. |
| Renewable Feedstocks | Exploring synthetic pathways that start from bio-based precursors to reduce reliance on petrochemicals. |
By focusing on these green methodologies, the environmental impact of producing and using this compound can be significantly minimized, aligning its synthesis with the principles of modern, sustainable chemistry. researchgate.net
Unexplored Reactivity Patterns and Mechanistic Discoveries of this compound
Areas for Investigation:
Ambident Reactivity: Investigating the potential for the molecule to react at different sites under various conditions. For instance, exploring the competition between nucleophilic attack at the bromomethyl group versus potential reactions involving the furan (B31954) ring or the nitrile group.
Radical Reactions: The bromomethyl group is a potential precursor for radical generation. Exploring radical-mediated cyclizations or additions could lead to the formation of novel polycyclic structures.
Mechanistic Studies: Detailed mechanistic studies of its reactions, using techniques such as kinetic analysis, isotopic labeling, and computational chemistry, can provide valuable insights into the transition states and intermediates involved. This knowledge can be used to optimize existing reactions and design new transformations with high selectivity.
Formation of Reactive Intermediates: Investigating the generation and trapping of reactive intermediates, such as carbocations or radicals, derived from the cleavage of the C-Br bond.
Uncovering novel reactivity patterns and understanding the underlying mechanisms will not only expand the synthetic utility of this compound but also contribute to the fundamental knowledge of heterocyclic chemistry.
Potential in Materials Science as a Precursor for Advanced Organic Materials
The structure of this compound makes it a promising candidate as a building block, or precursor, for the synthesis of advanced organic materials. nih.govresearchgate.netscienceopen.com Its utility lies in its ability to be incorporated into larger molecular architectures, thereby imparting specific properties to the resulting material.
Potential Applications as a Precursor:
Monomers for Polymers: The reactive bromomethyl group can be used to polymerize or to functionalize existing polymers. The resulting materials could have interesting optical or electronic properties due to the presence of the benzofuran-4-carbonitrile (B1281937) moiety.
Organic Semiconductors: The benzofuran core is a common motif in organic electronic materials. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Fluorescent Probes: The benzofuran scaffold is known to be a part of many fluorescent molecules. Derivatization of this compound could lead to the development of novel fluorescent probes for sensing and imaging applications.
Metal-Organic Frameworks (MOFs): The nitrile group can act as a ligand to coordinate with metal ions. This opens the possibility of using derivatives of this compound as organic linkers in the construction of MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
The potential of this compound as a precursor in materials science is vast and largely untapped. Future research in this area will likely focus on the design and synthesis of novel materials derived from this versatile building block.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 7-(Bromomethyl)benzofuran-4-carbonitrile in laboratory settings?
- Methodological Answer : Due to its bromomethyl and nitrile substituents, this compound is highly reactive and poses flammability, explosive potential, and toxicity risks. Key precautions include:
- Storage : Use airtight containers under inert gas (e.g., nitrogen) to prevent moisture exposure, which may release flammable gases .
- Handling : Avoid heat, sparks, or open flames (P210, P220 protocols). Use explosion-proof equipment and conduct reactions in fume hoods .
- Waste Disposal : Follow P501 guidelines to neutralize residues before disposal, as brominated compounds can persist in aquatic environments .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can identify the benzofuran backbone, bromomethyl ( ppm for CHBr), and nitrile ( ppm for C≡N) groups.
- IR Spectroscopy : Strong absorption at ~2200 cm confirms the nitrile group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing it from analogs like 4-bromobenzyl cyanide .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer : Two primary approaches:
- Bromomethylation : React benzofuran-4-carbonitrile with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 60–80°C in CCl. Monitor reaction progress via TLC to avoid over-bromination .
- Cyanide Introduction : Start with 7-bromomethylbenzofuran and perform nucleophilic substitution with KCN/CuCN in DMF. Purify via column chromatography (silica gel, hexane/ethyl acetate) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond angles. For example:
- Disorder Resolution : In spirocyclic analogs (e.g., ), SCXRD at 100 K with a data-to-parameter ratio >15 resolves rotational disorder in bromomethyl groups .
- Bond Geometry : Compare experimental C–Br bond lengths (~1.9 Å) to DFT-calculated values to validate synthetic routes .
Q. What strategies mitigate competing pathways during bromomethylation of benzofuran carbonitriles?
- Methodological Answer : Competing dimerization or over-bromination can be minimized by:
- Temperature Control : Lower reaction temperatures (e.g., 40°C) reduce radical chain propagation, favoring mono-bromination .
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance selectivity in biphasic systems (water/DCM) .
- Byproduct Identification : Employ GC-MS or HPLC to detect impurities like 4-bromoisoquinoline derivatives, which inform mechanistic adjustments .
Q. How can surface-adsorption studies improve the stability assessment of brominated benzofuran derivatives?
- Methodological Answer : Environmental stability can be evaluated via:
- Microspectroscopic Imaging : Analyze adsorption on silica or glass surfaces using AFM-IR to track degradation products (e.g., debromination) under UV exposure .
- Reactivity Screening : Expose the compound to controlled humidity and ozone levels, monitoring nitrile hydrolysis via FTIR or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
